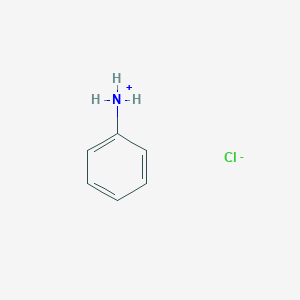

Aniline hydrochloride

Description

This compound can cause cancer according to The Environmental Protection Agency (EPA).

Structure

3D Structure of Parent

Properties

IUPAC Name |

aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N.ClH/c7-6-4-2-1-3-5-6;/h1-5H,7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMCPOSDMTGQNKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N.ClH, Array, C6H8ClN | |

| Record name | ANILINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2486 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ANILINE HYDROCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1013 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

36663-09-9, 89183-45-9, 94750-31-9, 142-04-1, 62-53-3 (Parent) | |

| Record name | Benzenamine, labeled with carbon-14, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36663-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Polyaniline hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89183-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aniline hydrochloride homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94750-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aniline hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3020091 | |

| Record name | Aniline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Aniline hydrochloride appears as a white to greenish colored crystalline solid. Toxic by ingestion and a skin and eye irritant. May emit toxic aniline and chloride fumes under exposure to high temperatures or flame. Used to make dyes and printing ink., White hygroscopic solid; Darkens on exposure to air and light; [ICSC] White to greenish solid; [CAMEO] White or black solid; [NTP] Off-white crystalline powder with a weak odor; Hygroscopic; [Alfa Aesar MSDS], HYGROSCOPIC WHITE CRYSTALS. TURNS DARK ON EXPOSURE TO AIR AND LIGHT. | |

| Record name | ANILINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2486 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Aniline hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12135 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ANILINE HYDROCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1013 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

473 °F at 760 mmHg (NTP, 1992), 245 °C | |

| Record name | ANILINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2486 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ANILINE HYDROCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1013 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

380 °F (NTP, 1992), 193 °C o.c. | |

| Record name | ANILINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2486 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ANILINE HYDROCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1013 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 64 °F (NTP, 1992), Solubility in water, g/100ml at 20 °C: 107 | |

| Record name | ANILINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2486 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ANILINE HYDROCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1013 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.2215 (NTP, 1992) - Denser than water; will sink, 1.22 g/cm³ | |

| Record name | ANILINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2486 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ANILINE HYDROCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1013 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

4.46 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 4.46 | |

| Record name | ANILINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2486 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ANILINE HYDROCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1013 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

142-04-1, 97467-77-1 | |

| Record name | ANILINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2486 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzenamine, diazotized, coupled with aniline, condensation products, hydrochlorides | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97467-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aniline hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aniline chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7910 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aniline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenamine, diazotized, coupled with aniline, condensation products, hydrochlorides | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.097.159 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Anilinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.018 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANILINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/576R1193YL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ANILINE HYDROCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1013 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

388 °F (NTP, 1992), 196-202 °C | |

| Record name | ANILINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2486 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ANILINE HYDROCHLORIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1013 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Aniline Hydrochloride: A Comprehensive Technical Guide for Researchers

CAS Number: 142-04-1

This technical guide provides an in-depth overview of aniline (B41778) hydrochloride, a significant chemical intermediate in various industrial and research applications. Tailored for researchers, scientists, and drug development professionals, this document details its chemical and physical properties, experimental protocols for its synthesis and analysis, and insights into its biological activities and toxicological profile.

Core Properties of Aniline Hydrochloride

This compound, also known as anilinium chloride, is the salt formed from the reaction of the weak base aniline with hydrochloric acid.[1] It typically appears as a white to greenish-white crystalline solid that is known to darken upon exposure to air and light.[2][3] This compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2][3]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₆H₈ClN | [4] |

| Molecular Weight | 129.59 g/mol | [2][5] |

| CAS Number | 142-04-1 | [2][5] |

| Melting Point | 196-200 °C | [1][5][6] |

| Boiling Point | 245 °C | [1][6] |

| Density | 1.22 g/cm³ | [2] |

| Solubility in Water | 1070 g/L at 20 °C | [6] |

| Flash Point | 193 °C (open cup) | [2] |

| Vapor Density | 4.46 (air = 1) | [2] |

| pKa (of aniline conjugate acid) | 4.6 at 25 °C | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound, from its synthesis and purification to its application in polymerization and analysis of its biological effects.

Synthesis of this compound

A straightforward method for the preparation of this compound involves the direct reaction of aniline with concentrated hydrochloric acid.[1][7]

Materials:

-

Aniline (75 g)

-

Concentrated hydrochloric acid (80 mL)

-

Evaporating dish

-

Oven

Procedure:

-

In a fume hood, carefully mix 75 g of aniline and 80 mL of concentrated hydrochloric acid in an evaporating dish.[1][7]

-

Heat the mixture gently to evaporate the solution to dryness.

-

Dry the resulting solid this compound in an oven at 110–120 °C to remove any residual moisture.[1][7] The final product should be a crystalline solid.

Purification of this compound

Purification of this compound can be achieved through recrystallization to remove impurities.

Materials:

-

Crude this compound

-

Ethanol (B145695) (95%)

-

Beaker

-

Heating plate

-

Ice bath

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot 95% ethanol.

-

Once fully dissolved, allow the solution to cool slowly to room temperature to promote the formation of large crystals.

-

Further cool the solution in an ice bath to maximize the yield of recrystallized product.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold 95% ethanol to remove any remaining soluble impurities.

-

Dry the purified this compound crystals in a desiccator or a vacuum oven at a moderate temperature.

Preparation of Polyaniline from this compound

This compound is a common monomer for the synthesis of polyaniline (PANI), a conductive polymer.[8]

Materials:

-

This compound (2.59 g, 20 mmol)

-

Ammonium (B1175870) peroxydisulfate (B1198043) (5.71 g, 25 mmol)

-

Distilled water

-

Two 50 mL volumetric flasks

-

Beaker

Procedure:

-

Prepare a 0.4 M this compound solution by dissolving 2.59 g of this compound in distilled water in a 50 mL volumetric flask.

-

Prepare a 0.5 M ammonium peroxydisulfate solution by dissolving 5.71 g of ammonium peroxydisulfate in distilled water in a separate 50 mL volumetric flask.

-

Allow both solutions to equilibrate to room temperature for approximately 1 hour.[8]

-

In a beaker, mix the two solutions and stir briefly.[8]

-

Allow the mixture to rest at room temperature for polymerization to occur. A dark green or black precipitate of polythis compound will form.[8]

-

Collect the polythis compound precipitate by filtration.

-

Wash the precipitate with distilled water and then with methanol (B129727) to remove any unreacted monomer and oligomers.

-

Dry the final polyaniline product in a vacuum oven at 60 °C.[8]

In Vivo Administration for Toxicological Studies in Rats

For studying the toxicological effects of this compound, a common protocol involves oral administration to rats.[2][6]

Materials:

-

Male Sprague-Dawley rats

-

This compound

-

Drinking water (for vehicle)

-

Gavage needles

Procedure:

-

Prepare a solution of this compound in drinking water at the desired concentration. A common dose used in splenotoxicity studies is 1 mmol/kg/day.[2][6]

-

Administer the solution to the rats daily via oral gavage for the specified duration of the study (e.g., 7 days).[2][6]

-

A control group of rats should receive the same volume of drinking water (vehicle) by gavage.[2][6]

-

Monitor the animals for clinical signs of toxicity, body weight changes, and food and water consumption throughout the study.

-

At the end of the treatment period, euthanize the animals and collect tissues (e.g., spleen, liver, blood) for further analysis.[2]

Assessment of DNA Damage using the Comet Assay

The comet assay (single-cell gel electrophoresis) is a sensitive method to detect DNA damage induced by chemical agents like aniline and its derivatives.[9]

Materials:

-

Bone marrow cells from treated and control animals

-

Low melting point agarose (B213101)

-

Microscope slides

-

Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)

-

Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

-

Neutralization buffer (0.4 M Tris, pH 7.5)

-

DNA staining dye (e.g., SYBR Green)

-

Fluorescence microscope with image analysis software

Procedure:

-

Isolate bone marrow cells from the femurs of the treated and control animals.

-

Embed the cells in a thin layer of low melting point agarose on a microscope slide.

-

Immerse the slides in lysis solution at 4°C for at least 1 hour to lyse the cells and unfold the DNA.[10]

-

Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.[10]

-

Apply an electric field (e.g., 25 V) for 20-30 minutes to allow the fragmented DNA to migrate towards the anode, forming a "comet tail".[10]

-

Neutralize the slides with neutralization buffer.[10]

-

Stain the DNA with a fluorescent dye.[10]

-

Visualize the slides under a fluorescence microscope and capture images.

-

Quantify the extent of DNA damage by measuring the length and intensity of the comet tail using image analysis software. An increase in tail moment indicates greater DNA damage.[10]

Biological Activities and Signaling Pathways

Aniline and its hydrochloride salt are known to induce toxicity, particularly in the spleen and hematopoietic system.[1][2] Chronic exposure in rats has been linked to splenomegaly, hyperplasia, fibrosis, and the development of sarcomas.[1][2]

The underlying mechanism of aniline-induced toxicity is believed to involve oxidative stress.[5] Aniline exposure leads to an overload of iron in the spleen, which can catalyze the formation of reactive oxygen species (ROS).[5] These ROS can then cause damage to cellular components, including lipids, proteins, and DNA.[5]

One of the key signaling pathways implicated in aniline-induced toxicity is the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). ROS can activate IκB kinase (IKK), which in turn phosphorylates the inhibitor of NF-κB (IκB). This leads to the degradation of IκB and the release and nuclear translocation of NF-κB, which then promotes the transcription of pro-inflammatory genes. Simultaneously, ROS can activate MAPKs, which can lead to the activation of the transcription factor AP-1, further contributing to the inflammatory response and cellular damage.

Furthermore, studies have shown that aniline exposure can lead to the formation of nitrotyrosine in the spleen of rats, indicating the involvement of nitric oxide and peroxynitrite in the oxidative damage process.[6] Aniline has also been shown to induce DNA damage in various organs, including the liver and kidneys of rats.[11]

Visualizations

The following diagrams illustrate key processes related to this compound.

Caption: Workflow for the synthesis of this compound.

Caption: Proposed signaling pathway for this compound-induced splenotoxicity.

References

- 1. Splenotoxicity associated with splenic sarcomas in rats fed high doses of D & C Red No. 9 or this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Neurotoxicity induced by a single oral dose of aniline in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Oxidative stress in the splenotoxicity of aniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nitrotyrosine formation in splenic toxicity of aniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Subchronic toxicity of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 9. An evaluation of the DNA damaging effect of selected aniline derivatives using the alkaline single cell gel electrophoresis ("comet") assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. DNA damage in liver, kidney, bone marrow, and spleen of rats and mice treated with commercial and purified aniline as determined by alkaline elution assay and sister chromatid exchange induction - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Aniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of aniline (B41778) hydrochloride from aniline and hydrochloric acid. It is intended for researchers, scientists, and professionals in drug development and related fields who require a detailed understanding of this fundamental chemical transformation. This document outlines the core principles of the synthesis, provides detailed experimental protocols, presents quantitative data in a structured format, and includes spectroscopic data for the characterization of the final product. Furthermore, this guide offers visual representations of the reaction mechanism and experimental workflow to facilitate a deeper understanding of the process.

Introduction

Aniline hydrochloride, the salt formed from the reaction of the weak base aniline with hydrochloric acid, is a versatile intermediate in organic synthesis.[1] Its enhanced water solubility and stability compared to aniline make it a valuable precursor in the production of a wide range of compounds, including dyes, pharmaceuticals, and polymers.[2] The synthesis of this compound is a straightforward acid-base reaction, but a thorough understanding of the reaction conditions, stoichiometry, and purification methods is crucial for obtaining a high-purity product with a good yield. This guide will explore various methodologies for this synthesis, providing the necessary details for replication and optimization in a laboratory setting.

Reaction Mechanism and Stoichiometry

The synthesis of this compound is an exemplary acid-base reaction. The lone pair of electrons on the nitrogen atom of the aniline molecule acts as a proton acceptor (a Brønsted-Lowry base), while hydrochloric acid serves as the proton donor (a Brønsted-Lowry acid). The protonation of the amino group results in the formation of the anilinium cation and the chloride anion, which associate to form the ionic compound, this compound.

Reaction Equation:

C₆H₅NH₂ + HCl → C₆H₅NH₃⁺Cl⁻

The stoichiometry of the reaction is a simple 1:1 molar ratio between aniline and hydrochloric acid. Using an excess of one reagent is generally not necessary for the reaction to proceed to completion, although a slight excess of hydrochloric acid can be used to ensure full conversion of the aniline.

Experimental Protocols

Several methods for the synthesis of this compound have been reported. The choice of method may depend on the desired scale, purity requirements, and available equipment. Below are two detailed protocols.

Protocol 1: Synthesis in Aqueous Solution

This method is suitable for laboratory-scale synthesis and yields a crystalline product.

Materials:

-

Aniline (C₆H₅NH₂)

-

Concentrated Hydrochloric Acid (HCl, ~37%)

-

Deionized Water

-

Anhydrous ethyl ether

-

Ice bath

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Büchner funnel and filter flask

-

Oven

Procedure:

-

In a 100 mL round-bottom flask, place a magnetic stir bar and cool the flask in an ice and water bath.

-

Add a pre-determined equimolar amount of previously distilled aniline to the flask.[3]

-

While stirring, slowly add an equimolar amount of concentrated hydrochloric acid to the aniline.[3] The reaction is exothermic, and the slow addition helps to control the temperature.

-

Continue stirring as the solution cools, which will initiate the crystallization of this compound salt.[3]

-

Once the crystallization is complete, transfer the salt to a separatory funnel.

-

Wash the crystals with anhydrous ethyl ether to remove any unreacted aniline or impurities.[3]

-

Collect the purified salt by vacuum filtration using a Büchner funnel.

-

Dry the collected this compound crystals in an oven at 50°C.[3]

Protocol 2: Evaporation Method

This is a convenient method for preparing dry this compound.[4]

Materials:

-

Aniline (C₆H₅NH₂)

-

Concentrated Hydrochloric Acid (HCl, ~37%)

-

Evaporating dish

-

Oven

Procedure:

-

In a suitable evaporating dish, mix 75 g of aniline with 80 mL of concentrated hydrochloric acid.[5]

-

Place the evaporating dish in a fume hood and allow the mixture to evaporate to dryness. This can be expedited by gentle heating on a hot plate.

-

Once the product is dry, transfer it to an oven and dry at 110–120°C to remove any residual moisture.[4]

Quantitative Data

The following tables summarize the quantitative data for the synthesis of this compound based on the described protocols and other literature sources.

Table 1: Stoichiometry and Yield for this compound Synthesis

| Method | Aniline (molar equivalent) | Hydrochloric Acid (molar equivalent) | Solvent | Reaction Conditions | Reported Yield | Reference |

| Aqueous Solution | 1 | 1 | Water/None | Ice bath, stirring | ~67% (in a polymerization context) | [3] |

| Evaporation | 1 | ~1.2 | None | Evaporation to dryness, 110-120°C drying | Not specified, but used for subsequent high-yield reaction | [4] |

| Aqueous Formaldehyde | 93 parts by weight | 110 parts by weight | 930 parts by weight Water | Room temperature, 2 hours | 168 parts by weight of aniline resin (product used in subsequent step) | [6] |

| Gas-Phase Reaction | 186 parts by weight | 290 parts by weight | None | 260-270°C | High purity product obtained |

Table 2: Physical and Spectroscopic Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₈ClN | [6] |

| Molecular Weight | 129.59 g/mol | [6] |

| Appearance | White to greenish crystalline solid | |

| Melting Point | 198 °C | |

| Boiling Point | 245 °C | |

| Solubility in Water | 107 g/100 mL at 20 °C | |

| ¹H NMR (DMSO-d₆, δ ppm) | ||

| Aromatic Protons | Multiplet | |

| -NH₃⁺ Protons | Broad singlet | |

| ¹³C NMR (CDCl₃, δ ppm) | ||

| C1 (ipso) | ~146.4 | |

| C2, C6 (ortho) | ~115.1 | |

| C3, C5 (meta) | ~129.3 | |

| C4 (para) | ~118.6 | |

| FTIR (KBr, cm⁻¹) | ||

| N-H Stretch (asymmetric and symmetric) | ~3400-3300 | |

| Aromatic C-H Stretch | >3000 | |

| N-H Bend | ~1622 | |

| Aromatic C=C Stretch | ~1600-1450 |

Mandatory Visualizations

Reaction Mechanism

The following diagram illustrates the acid-base reaction between aniline and hydrochloric acid.

Caption: Aniline acts as a Brønsted-Lowry base, accepting a proton from hydrochloric acid.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis of this compound in an aqueous solution.

Caption: Workflow for the synthesis and purification of this compound.

Safety Precautions

-

Aniline: Aniline is toxic and can be absorbed through the skin. It is a suspected carcinogen. Always handle aniline in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Concentrated Hydrochloric Acid: Concentrated HCl is highly corrosive and can cause severe burns. It also has a pungent and irritating odor. Handle with extreme care in a fume hood and wear appropriate PPE.

-

This compound: this compound is also toxic and an irritant. Avoid inhalation of dust and contact with skin and eyes.

Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion

The synthesis of this compound from aniline and hydrochloric acid is a fundamental and robust reaction in organic chemistry. This technical guide has provided a detailed overview of the synthesis, including the underlying mechanism, practical experimental protocols, and essential quantitative and spectroscopic data. By following the outlined procedures and safety precautions, researchers and professionals can confidently and safely prepare high-purity this compound for a variety of applications in research and development.

References

- 1. Aniline(62-53-3) 13C NMR spectrum [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. hmdb.ca [hmdb.ca]

- 4. Benzenamine hydrochloride (1:1) | C6H7N.ClH | CID 8870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. physical chemistry - 13C-NMR of aniline: Why are carbons that are further from the amine group more downfield than carbons that are closer? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Solubility of Aniline Hydrochloride

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of aniline (B41778) hydrochloride in water and various organic solvents. The document details quantitative solubility data, outlines a robust experimental protocol for solubility determination, and presents a visual workflow to aid in experimental design.

Core Solubility Profile

Aniline hydrochloride (C₆H₅NH₃⁺Cl⁻) is the salt of the weak base aniline and the strong acid hydrochloric acid. This salt form significantly enhances its polarity and, consequently, its solubility in aqueous and polar solvents compared to its free base, aniline. It presents as a white to off-white crystalline solid that is known to be hygroscopic and light-sensitive, often darkening upon exposure to air and light.[1]

Quantitative Solubility Data

The solubility of a compound is a critical physical property, influencing everything from reaction kinetics to bioavailability in pharmaceutical formulations. The data below has been compiled from various chemical databases and literature sources.

This compound is highly soluble in water.[2] Its solubility at standard room temperature is significant, making water an excellent solvent for creating concentrated stock solutions.

Table 1: Aqueous Solubility of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Water | 20 | 107 |

Source(s):[1]

The solubility of this compound in water is also known to increase with rising temperature.[3][4]

Solubility in organic solvents is dictated by the polarity of the solvent and its ability to solvate the anilinium and chloride ions. Generally, polar organic solvents are more effective than non-polar ones. Quantitative data in organic solvents is less commonly reported than in water, but qualitative descriptions are available.

Table 2: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Type | Qualitative Solubility |

| Methanol | Polar Protic | Soluble |

| Ethanol | Polar Protic | Soluble |

| Chloroform | Polar Aprotic | Soluble |

| Dimethylformamide (DMF) | Polar Aprotic | Good solubility |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Good solubility |

| Acetone | Polar Aprotic | Sparingly Soluble |

| Ethyl Acetate | Moderately Polar | Low Solubility |

| Diethyl Ether | Non-polar | Very Low Solubility |

| Toluene | Non-polar | Very Low Solubility |

Experimental Protocol for Solubility Determination

For researchers needing to generate precise solubility data for specific solvent systems or temperatures, the gravimetric method is a reliable and straightforward approach.[7] This method determines the concentration of a solute in a saturated solution by evaporating the solvent and weighing the remaining residue.[8][9]

A saturated solution is prepared by equilibrating an excess amount of the solute (this compound) in the solvent at a constant temperature. A known quantity of the clear, saturated supernatant is then carefully separated, the solvent is evaporated, and the mass of the non-volatile solute is determined. This allows for the calculation of solubility, typically expressed as grams of solute per 100 mL or 100 g of solvent.[8]

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath for temperature control

-

Conical flasks or sealed vials

-

Pipettes or syringes

-

Filtration apparatus (e.g., syringe filters)

-

Pre-weighed evaporating dishes or beakers

-

Drying oven

-

This compound (pure)

-

Solvent of interest (high purity)

-

Preparation : Add an excess amount of this compound to a known volume or mass of the solvent in a conical flask. The presence of undissolved solid at the end of the equilibration is essential to ensure saturation.[8]

-

Equilibration : Seal the flask and place it in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[10]

-

Phase Separation : Once equilibrium is achieved, allow the mixture to stand at the constant temperature until the excess solid settles. Carefully withdraw a sample of the clear supernatant using a syringe fitted with a filter to prevent transfer of any undissolved solid.

-

Sample Measurement : Transfer a precisely measured volume (e.g., 10.0 mL) of the clear filtrate into a pre-weighed (tared) evaporating dish (W₁).[8]

-

Solvent Evaporation : Gently evaporate the solvent from the dish. For volatile organic solvents, this can be done in a fume hood. For water, a hot plate or steam bath can be used, followed by drying in an oven at a temperature below the decomposition point of this compound (e.g., 100-110 °C).[8]

-

Final Weighing : Dry the evaporating dish containing the residue to a constant weight in an oven, cooling it in a desiccator before each weighing. Record the final constant weight of the dish plus residue (W₂).[8]

The solubility can be calculated as follows:

-

Mass of Solute (m_solute) :

-

m_solute = W₂ (dish + residue) - W₁ (empty dish)

-

-

Solubility ( g/100 mL) :

-

Solubility = (m_solute / Volume of filtrate used) × 100

-

-

Temperature Control : Solubility is highly temperature-dependent. Maintaining a constant and accurately measured temperature throughout the experiment is critical.[8]

-

Purity : The purity of both the solute and the solvent can significantly affect the results.[10]

-

Equilibrium : Ensure sufficient time is allowed for the system to reach thermodynamic equilibrium. This can be verified by taking measurements at different time points (e.g., 24h and 48h) and confirming the solubility value is constant.[8]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the gravimetric method for determining the solubility of this compound.

Caption: Workflow for Gravimetric Solubility Determination.

References

- 1. Benzenamine hydrochloride (1:1) | C6H7N.ClH | CID 8870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. garudachem.com [garudachem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. This compound | 142-04-1 [chemicalbook.com]

- 7. pharmacyjournal.info [pharmacyjournal.info]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. pharmajournal.net [pharmajournal.net]

- 10. lup.lub.lu.se [lup.lub.lu.se]

Aniline Hydrochloride: A Technical Overview of its Molecular Characteristics

Aniline (B41778) hydrochloride, a salt formed from the reaction of aniline and hydrochloric acid, is a key intermediate in the synthesis of various organic compounds, particularly in the dye and pharmaceutical industries. This technical guide provides a detailed examination of its molecular formula and molecular weight, fundamental properties for researchers, scientists, and professionals in drug development.

Molecular Composition and Weight

The chemical identity and stoichiometric calculations involving aniline hydrochloride rely on a precise understanding of its molecular formula and weight.

Chemical Formula

This compound is represented by the chemical formula C₆H₅NH₂·HCl.[1] This formula indicates that one molecule of aniline (C₆H₅NH₂) combines with one molecule of hydrochloric acid (HCl). It can also be written as C₆H₈ClN. The structure consists of a phenyl group attached to an ammonium (B1175870) group, with a chloride ion providing the countercharge.

Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. Based on the atomic weights from the periodic table, the molecular weight of this compound is calculated as follows:

-

Carbon (C): 6 atoms × 12.011 amu = 72.066 amu

-

Hydrogen (H): 8 atoms × 1.008 amu = 8.064 amu

-

Nitrogen (N): 1 atom × 14.007 amu = 14.007 amu

-

Chlorine (Cl): 1 atom × 35.453 amu = 35.453 amu

Total Molecular Weight = 129.59 amu [1][2][3]

This value is critical for quantitative analysis, such as determining molar concentrations for solutions and calculating theoretical yields in chemical reactions.

Summary of Physicochemical Properties

For ease of reference, the key quantitative data for this compound are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₆H₅NH₂·HCl | [1][3] |

| C₆H₇N·HCl | [4][5] | |

| C₆H₈ClN | [6] | |

| Molecular Weight | 129.59 g/mol | [1][2][3] |

| 129.587 g/mol | [4] | |

| Appearance | White to off-white or greyish crystalline solid | [1][2][7] |

| Melting Point | 197 - 199 °C | [1] |

| Boiling Point | 244 - 246 °C | [1] |

| Density | 1.22 g/cm³ | [1][7] |

| CAS Number | 142-04-1 | [1][4] |

Formation of this compound

The relationship between aniline, hydrochloric acid, and the resulting salt, this compound, can be visualized as a straightforward acid-base reaction.

Methodologies and Experimental Protocols

The determination of the molecular weight and formula of a pure chemical substance like this compound is not typically established through a single experimental protocol in a research setting. Instead, these fundamental properties are confirmed through a combination of established analytical techniques:

-

Elemental Analysis: This method determines the percentage composition of carbon, hydrogen, nitrogen, and chlorine in a sample. The empirical formula is derived from these percentages, and if the molecular weight is known, the molecular formula can be determined.

-

Mass Spectrometry: This technique measures the mass-to-charge ratio of ions. The molecular ion peak in the mass spectrum provides a very accurate determination of the molecular weight.

-

Titration: The purity of this compound and the stoichiometric relationship of its formation can be confirmed by acid-base titration.

A detailed experimental protocol for any of these well-established techniques can be found in standard analytical chemistry textbooks and pharmacopeial monographs. The provided data in this guide are based on established and verified values within the scientific literature.[1][2][3][4][6]

Due to the fundamental nature of the topic, complex signaling pathways or experimental workflows beyond standard analytical characterization are not applicable to the determination of this compound's molecular weight and formula.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Benzenamine hydrochloride (1:1) | C6H7N.ClH | CID 8870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 苯胺 盐酸盐 - [sigmaaldrich.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound Distributor and Supplier – Kessler Chemical [kesslerchemical.com]

- 6. This compound, 99% | Fisher Scientific [fishersci.ca]

- 7. This compound | 142-04-1 [chemicalbook.com]

Aniline Hydrochloride: A Technical Safety and Handling Guide for Researchers

This in-depth guide provides a comprehensive overview of the safety information for Aniline (B41778) Hydrochloride (CAS No: 142-04-1), tailored for researchers, scientists, and professionals in drug development. The information is compiled from various Safety Data Sheets (SDS) to ensure a thorough understanding of the substance's hazards, handling procedures, and emergency responses.

Substance Identification

Aniline hydrochloride, also known as anilinium chloride or aniline salt, is the hydrochloride salt of aniline. It is a white to greenish crystalline solid that may darken upon exposure to air and light.[1][2] It is commonly used as an intermediate in the synthesis of dyes, such as aniline black.[1]

| Identifier | Value |

| CAS Number | 142-04-1[3] |

| EC Number | 205-519-8[3] |

| Molecular Formula | C₆H₈ClN (or C₆H₇N·HCl)[3][4] |

| Molar Mass | 129.59 g/mol |

Hazard Identification and GHS Classification

This compound is classified as a highly hazardous substance. The primary signal word is "Danger".[3][5] Its classification under the Globally Harmonized System (GHS) involves multiple hazard categories, indicating significant risks to health and the environment.[6]

References

Aniline Hydrochloride: A Cornerstone in the Synthesis of Dyes and Pigments

An in-depth technical guide for researchers, scientists, and drug development professionals.

Aniline (B41778) hydrochloride, the salt of the simplest aromatic amine, has been a pivotal precursor in the chemical industry for over a century, particularly in the synthesis of a vast array of dyes and pigments. Its utility stems from the reactivity of the aromatic amine group, which can be readily converted into a diazonium salt—a versatile intermediate for the formation of chromophoric azo compounds. Furthermore, aniline and its hydrochloride salt are key building blocks for other classes of colorants, including the iconic Aniline Black. This guide provides a comprehensive technical overview of the role of aniline hydrochloride in dye and pigment synthesis, detailing reaction mechanisms, experimental protocols, and quantitative data.

The Chemistry of this compound in Colorant Synthesis

The primary application of this compound in the synthesis of dyes and pigments revolves around two principal reaction pathways: the formation of azo dyes through diazotization and coupling, and the oxidative polymerization to produce pigments like Aniline Black.

Azo Dye Synthesis: Diazotization and Coupling

Azo dyes, characterized by the presence of one or more azo groups (–N=N–), represent the largest and most diverse class of synthetic colorants. The synthesis is a two-step process:

-

Diazotization: this compound is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid, at low temperatures (0–5 °C). This reaction converts the primary aromatic amine into a highly reactive diazonium salt.

-

Azo Coupling: The resulting diazonium salt, a weak electrophile, is then reacted with an electron-rich coupling component, such as a phenol, naphthol, or another aromatic amine, to form the stable azo dye. The choice of the coupling component is critical as it significantly influences the final color of the dye.

The overall reaction mechanism for the diazotization of this compound and subsequent coupling with a generic coupling component (Ar-H) is depicted below.

Figure 1: General scheme for the synthesis of an azo dye from this compound.

Aniline Black Synthesis

Aniline Black is an insoluble, black pigment produced by the oxidation of aniline or its salts. When using this compound, the synthesis typically involves oxidation with agents like sodium dichromate or potassium dichromate in the presence of a catalyst, often a copper salt. The process is a complex polymerization reaction that leads to the formation of a phenazine-based structure.

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis of dyes and pigments. The following sections provide representative protocols for the synthesis of a common azo dye and Aniline Black using this compound.

Synthesis of 2-Naphthol (B1666908) Aniline Dye (Sudan I)

This protocol describes the synthesis of a scarlet-red azo dye by coupling diazotized aniline with 2-naphthol (β-naphthol).

Materials:

-

Aniline: 4.5 ml

-

Concentrated Hydrochloric Acid (HCl): 15 ml

-

Distilled Water

-

Sodium Nitrite (NaNO₂): 4 g

-

2-Naphthol (β-Naphthol): 7.2 g

-

10% Sodium Hydroxide (B78521) (NaOH) solution: 60 ml

-

Ice

Procedure:

-

Diazotization of Aniline:

-

In a 500 ml beaker, add 4.5 ml of aniline to 15 ml of concentrated hydrochloric acid.

-

Gradually add 10 ml of distilled water while stirring.

-

Cool the beaker in an ice bath to 0-5 °C.

-

In a separate beaker, prepare a solution of 4 g of sodium nitrite in 10 ml of water.

-

Slowly add the sodium nitrite solution dropwise to the cooled this compound solution, maintaining the temperature between 0-5 °C with constant stirring. This forms the benzenediazonium chloride solution.

-

-

Preparation of Coupling Solution:

-

In another beaker, dissolve 7.2 g of 2-naphthol in 60 ml of 10% sodium hydroxide solution.

-

Cool this solution in an ice bath to 0-5 °C.

-

-

Coupling Reaction:

-

Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with constant stirring.

-

A scarlet red precipitate of the azo dye will form immediately.

-

Continue stirring for 30 minutes in the ice bath to ensure complete reaction.

-

Filter the precipitate using vacuum filtration and wash thoroughly with cold water.

-

Dry the precipitate to obtain the 2-naphthol aniline dye.

-

The workflow for this synthesis is illustrated below.

Figure 2: Experimental workflow for the synthesis and characterization of 2-naphthol aniline dye.

Synthesis of Aniline Black Pigment

This protocol outlines a method for producing Aniline Black pigment.

Materials:

-

Aniline: 9.9 g

-

30% Hydrochloric Acid: 12 g

-

Water: 200 ml

-

Hydroxyl Copper Phosphate (B84403) Catalyst: 0.1 g

-

30% Hydrogen Peroxide: 35 g

Procedure:

-

Synthesis of this compound Solution:

-

In a 500 ml three-necked flask, add 200 ml of water and 12 g of 30% hydrochloric acid.

-

While stirring, drip in 9.9 g of aniline until it is completely dissolved.

-

-

Oxidative Polymerization:

-

Add 0.1 g of hydroxyl copper phosphate catalyst to the this compound solution.

-

Warm the mixture to 35 °C.

-

Drip in 35 g of 30% hydrogen peroxide over 15-20 minutes.

-

Maintain the temperature at 35 °C for 1.5 hours under insulation.

-

-

Isolation and Purification:

-

Filter the resulting black precipitate.

-

Wash the filter cake with 500 ml of water until the filtrate is colorless.

-

Dry the pigment in an oven at 140 °C for 2 hours to obtain Aniline Black.

-

Quantitative Data

The yield and spectral properties of dyes synthesized from this compound are influenced by the specific reactants and reaction conditions. The following tables summarize key quantitative data for selected dyes.

Table 1: Synthesis Yield and Spectral Properties of Azo Dyes from Aniline Derivatives

| Aniline Derivative | Molecular Structure | Typical Yield (%) | λmax (nm) in Ethanol | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |

| Aniline | C₆H₅NH₂ | ~75-85 | ~482 | ~18,000 |

| p-Nitroaniline | O₂NC₆H₄NH₂ | >90 | ~490 | ~25,000 |

| o-Nitroaniline | O₂NC₆H₄NH₂ | ~80-90 | ~510 | ~22,000 |

| Sulfanilic Acid | H₂NC₆H₄SO₃H | ~85-95 | ~495 | ~20,000 |

| 2-Chloroaniline | ClC₆H₄NH₂ | ~70-80 | ~485 | ~19,500 |

| 4-Bromoaniline | BrC₆H₄NH₂ | ~70-85 | ~488 | ~21,000 |

Aniline Hydrochloride: A Cornerstone in Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Aniline (B41778) and its hydrochloride salt are fundamental building blocks in the chemical industry, with a significant and enduring role in the synthesis of a wide range of pharmaceutical agents.[1][2] The versatility of the aniline scaffold allows for its incorporation into diverse molecular architectures, leading to the development of essential medicines, including analgesics, anesthetics, and antimicrobial drugs.[1] This technical guide provides a comprehensive overview of the use of aniline hydrochloride as a precursor in the synthesis of key pharmaceuticals, presenting detailed experimental protocols, quantitative data, and visual representations of synthetic workflows and biological mechanisms.

Key Pharmaceuticals Derived from Aniline

This compound serves as a crucial starting material or intermediate in the synthesis of numerous pharmaceuticals. This guide focuses on three prominent examples: acetaminophen (B1664979), lidocaine (B1675312), and sulfanilamide (B372717), showcasing the breadth of applications for this versatile precursor.

Acetaminophen (Paracetamol)

A widely used over-the-counter analgesic and antipyretic, acetaminophen is synthesized from p-aminophenol, a direct derivative of aniline. The synthesis is a classic example of N-acylation.[3]

Lidocaine

A local anesthetic and antiarrhythmic drug, lidocaine is synthesized from 2,6-dimethylaniline (B139824), an aniline derivative. The synthesis involves a two-step process of acylation followed by a nucleophilic substitution.[4][5]

Sulfanilamide

A member of the sulfonamide class of antibiotics, sulfanilamide was one of the first antimicrobial drugs. Its synthesis from aniline involves a multi-step process including protection of the amino group, chlorosulfonation, amination, and deprotection.[6]

Quantitative Data on Pharmaceutical Synthesis

The efficiency of a synthetic route is a critical factor in pharmaceutical development. The following tables summarize quantitative data for the synthesis of acetaminophen, lidocaine, and sulfanilamide, providing a comparative overview of reported yields and reaction conditions.

Table 1: Synthesis of Acetaminophen from p-Aminophenol

| Reactants | Reagents | Solvent | Reaction Time | Temperature | Yield | Purity | Reference |

| p-Aminophenol | Acetic anhydride (B1165640) | Water | 15 minutes | ~85 °C | 77.14% | >99% (by melting point) | [7][8] |

| p-Aminophenol | Acetic anhydride | Water | 10 minutes | Warm water bath | - | - | [9] |

Table 2: Synthesis of Lidocaine from 2,6-Dimethylaniline

| Intermediate Step | Reactants | Reagents | Solvent | Reaction Time | Temperature | Yield | Reference |

| Chloroacetylation | 2,6-Dimethylaniline | Chloroacetyl chloride, Sodium acetate (B1210297) | Glacial acetic acid | - | - | 91.0% | [10] |

| Amination | Chloroacetyl-2,6-dimethylaniline | Diethylamine | n-Hexane | - | 60 °C (reflux) | 90.5% | [10] |

| Overall | 2,6-Dimethylaniline | Chloroacetyl chloride, Diethylamine | - | - | - | 71% | [4] |

| Overall | 2,6-Dimethylaniline | Chloroacetyl chloride, Diethylamine | - | - | - | 16.6% | [11] |

Table 3: Synthesis of Sulfanilamide from Aniline

| Intermediate Step | Reactants | Reagents | Yield | Reference |

| Acetylation | Aniline | Acetic anhydride, Sodium acetate | - | [12] |

| Chlorosulfonation | Acetanilide | Chlorosulfonic acid | 86.73% | [13] |

| Amination | p-Acetamidobenzenesulfonyl chloride | Ammonium (B1175870) hydroxide | - | [6] |

| Hydrolysis | p-Acetamidobenzenesulfonamide | Hydrochloric acid | 32% (overall) | [13] |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful pharmaceutical synthesis. The following sections provide step-by-step methodologies for the laboratory-scale synthesis of acetaminophen, lidocaine, and sulfanilamide.

Synthesis of Acetaminophen

This protocol describes the acetylation of p-aminophenol to produce acetaminophen.

Materials:

-

p-Aminophenol

-

Acetic anhydride

-

Water

-

Hydrochloric acid (optional, for purification)

-

Sodium acetate (optional, for buffering)

-

Decolorizing carbon (optional)

-

Standard laboratory glassware

Procedure:

-

Dissolve p-aminophenol in water, adding a small amount of hydrochloric acid if necessary to aid dissolution by forming the hydrochloride salt.[9]

-

If the solution is colored, add decolorizing carbon, heat, and filter to remove impurities.[9]

-

Add acetic anhydride to the solution of p-aminophenol. If the hydrochloride salt was formed, add a solution of sodium acetate to neutralize the acid and liberate the free amine for reaction.[12]

-

Heat the reaction mixture in a water bath.[8]

-

Cool the mixture in an ice bath to induce crystallization of the crude acetaminophen.

-

Collect the crude product by vacuum filtration and wash with cold water.

-

Purify the crude acetaminophen by recrystallization from a mixture of water and methanol.[3]

Synthesis of Lidocaine

This two-step protocol details the synthesis of lidocaine from 2,6-dimethylaniline.

Step 1: Synthesis of α-chloro-2,6-dimethylacetanilide [3]

-

Dissolve 2,6-dimethylaniline in glacial acetic acid.

-

Add chloroacetyl chloride to the solution and stir.

-

Add a solution of sodium acetate to neutralize the hydrochloric acid formed during the reaction.

-

Stir the mixture and then pour it into cold water to precipitate the product.

-

Collect the solid product by vacuum filtration.

Step 2: Synthesis of Lidocaine [3]

-

Combine the dried α-chloro-2,6-dimethylacetanilide from Step 1 with toluene (B28343) in a round-bottomed flask.

-

Add a three-fold molar excess of diethylamine.

-

Heat the mixture under reflux.

-

After cooling, transfer the reaction mixture to a separatory funnel and perform an acid-base extraction to isolate the lidocaine free base.

-

The final product can be further purified by recrystallization.

Synthesis of Sulfanilamide

This multi-step synthesis transforms aniline into the antibacterial agent sulfanilamide.

Step 1: Synthesis of Acetanilide [12]

-

Dissolve aniline in dilute hydrochloric acid and warm the solution.

-

Add acetic anhydride, followed immediately by a solution of sodium acetate.

-

Cool the mixture in an ice bath to precipitate the acetanilide.

-

Collect the product by vacuum filtration.

Step 2: Synthesis of p-Acetamidobenzenesulfonyl Chloride [6]

-

Carefully add chlorosulfonic acid to dry acetanilide.

-

Heat the mixture to complete the reaction.

-

Pour the reaction mixture onto ice to precipitate the product.

-

Collect the solid by vacuum filtration.

Step 3: Synthesis of p-Acetamidobenzenesulfonamide [6]

-

Treat the p-acetamidobenzenesulfonyl chloride with concentrated ammonium hydroxide.

-

Collect the resulting sulfonamide by filtration.

Step 4: Synthesis of Sulfanilamide [6]

-

Hydrolyze the p-acetamidobenzenesulfonamide by heating with dilute hydrochloric acid.

-

Neutralize the solution to precipitate the sulfanilamide.

-

Collect and recrystallize the final product.

Visualization of Workflows and Mechanisms

To further elucidate the synthetic pathways and biological actions of these pharmaceuticals, the following diagrams are provided in the DOT language for Graphviz.

Synthetic Workflows

Caption: Synthetic workflows for key pharmaceuticals derived from aniline.

Signaling Pathways

The therapeutic effects of these pharmaceuticals are a result of their interaction with specific biological pathways.

Lidocaine's Mechanism of Action

Lidocaine functions as a local anesthetic by blocking voltage-gated sodium channels in neurons, thereby preventing the propagation of action potentials that transmit pain signals.[14][15]

Caption: Mechanism of action of Lidocaine as a local anesthetic.

Sulfanilamide's Mechanism of Action

Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS) in bacteria. This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication. By blocking this pathway, sulfonamides exhibit a bacteriostatic effect.[16][]

Caption: Mechanism of action of Sulfanilamide as an antibiotic.

Acetaminophen's Proposed Mechanism of Action

The analgesic mechanism of acetaminophen is complex and not fully elucidated. A leading hypothesis involves its metabolism to AM404 in the brain, which then modulates several pain-related pathways, including the endocannabinoid, serotonergic, and transient receptor potential vanilloid 1 (TRPV1) systems.[18]

Caption: Proposed analgesic mechanism of action for Acetaminophen.

Conclusion

This compound remains a cornerstone of pharmaceutical synthesis, providing a versatile and economically viable starting point for a multitude of essential medicines. The synthetic routes to acetaminophen, lidocaine, and sulfanilamide highlight the diverse chemical transformations that can be applied to the aniline core. Understanding the detailed experimental protocols, quantitative aspects of these syntheses, and the underlying mechanisms of action of the final drug products is crucial for researchers and professionals in the field of drug development. The continued exploration of aniline chemistry will undoubtedly lead to the discovery and development of new and improved therapeutic agents.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Aniline and this compound - Some Aromatic Amines and related Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Lidocaine Synthesis Lab | Hunter College CUNY - Edubirdie [edubirdie.com]

- 6. scribd.com [scribd.com]

- 7. scribd.com [scribd.com]

- 8. uwaterloo.ca [uwaterloo.ca]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. CN110938012A - Preparation method of lidocaine - Google Patents [patents.google.com]

- 11. scribd.com [scribd.com]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. CN103483230A - Preparation method of sulfanilamide - Google Patents [patents.google.com]

- 14. Molecular mechanisms of lidocaine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. What is the mechanism of Lidocaine Hydrochloride? [synapse.patsnap.com]

- 16. nbinno.com [nbinno.com]

- 18. Frontiers | Analgesic Effect of Acetaminophen: A Review of Known and Novel Mechanisms of Action [frontiersin.org]

An In-Depth Technical Guide to the Physical and Chemical Properties of Anilinium Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction